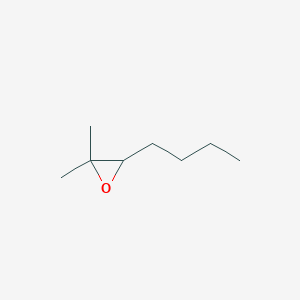

Oxirane, 3-butyl-2,2-dimethyl-

Description

Contextualizing Oxirane Systems in Chemical Synthesis

Epoxides, or oxiranes, are highly valuable intermediates in organic synthesis due to the significant ring strain inherent in their three-membered ring structure. researchgate.net This strain makes them susceptible to ring-opening reactions by a variety of nucleophiles, a process that can be catalyzed by either acid or base. smolecule.comresearchgate.net This reactivity allows for the introduction of two new functional groups with defined stereochemistry, making epoxides versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and polymers. smolecule.comresearchgate.net

The synthesis of epoxides is commonly achieved through the epoxidation of alkenes, often using peroxy acids like m-chloroperbenzoic acid (m-CPBA). Another significant method is the Corey-Chaykovsky reaction, which involves the reaction of a ketone with a sulfur ylide and is particularly useful for preparing sterically hindered epoxides. smolecule.com

Significance of the 3-butyl-2,2-dimethyl Substitution Pattern for Research Focus

The specific substitution pattern of Oxirane, 3-butyl-2,2-dimethyl- has a profound impact on its chemical behavior. The presence of two methyl groups on one carbon atom (C2) and a butyl group on the other (C3) of the oxirane ring introduces significant steric bulk. This steric hindrance influences the regioselectivity of ring-opening reactions.

Under basic or nucleophilic conditions, the attacking nucleophile will preferentially approach the less sterically hindered carbon atom (C3), following a typical Sₙ2 mechanism. organicchemistrytutor.comyoutube.com In contrast, under acidic conditions, the reaction mechanism has more Sₙ1 character. The protonated epoxide forms a transition state with significant positive charge development on the more substituted, tertiary carbon atom (C2), making it the preferred site of nucleophilic attack. organicchemistrytutor.comyoutube.com

The bulky substituents can also affect the kinetics of reactions, with enzymatic epoxidation studies showing that larger substituents can lead to reduced yields. acs.org This makes the study of compounds like Oxirane, 3-butyl-2,2-dimethyl- crucial for understanding and predicting the outcomes of reactions involving sterically demanding substrates.

Detailed Research Findings

While specific, in-depth research articles focusing solely on Oxirane, 3-butyl-2,2-dimethyl- are not abundant in readily available literature, its properties and reactivity can be inferred from studies on structurally similar epoxides.

Spectroscopic Data

Based on data for analogous compounds like 3-methoxy-2,2-dimethyloxirane, the following spectroscopic characteristics for Oxirane, 3-butyl-2,2-dimethyl- can be anticipated :

¹H NMR Spectroscopy : The protons on the oxirane ring are expected to appear in the δ 3.0–4.0 ppm range. The various protons of the butyl group would appear in the upfield region, typically between δ 0.9 and 1.6 ppm. The two methyl groups would likely present as distinct singlets in the δ 1.2-1.5 ppm region.

¹³C NMR Spectroscopy : The carbon atoms of the oxirane ring are expected to resonate in the δ 45–60 ppm region. The carbons of the butyl and methyl substituents would appear in the typical alkane region of the spectrum.

Infrared (IR) Spectroscopy : A characteristic absorption band for the C-O-C stretching of the epoxide ring is expected around 1250 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed in the 2850–2960 cm⁻¹ range. libretexts.org

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 128. Fragmentation patterns would likely involve the cleavage of the oxirane ring and loss of alkyl fragments.

Interactive Data Tables

Table 1: Physicochemical Properties of Oxirane, 3-butyl-2,2-dimethyl-

| Property | Value | Source |

| CAS Number | 3776-34-9 | smolecule.com |

| Molecular Formula | C₈H₁₆O | smolecule.com |

| Molecular Weight | 128.21 g/mol | smolecule.com |

| IUPAC Name | 3-butyl-2,2-dimethyloxirane | smolecule.com |

| Canonical SMILES | CCCCC1C(O1)(C)C | smolecule.com |

| InChI Key | FEPJOCIPDIYUTL-UHFFFAOYSA-N | smolecule.com |

| XLogP3 | 2.3 | smolecule.com |

| Exact Mass | 128.120115130 g/mol | smolecule.com |

Table 2: Predicted Spectroscopic Data for Oxirane, 3-butyl-2,2-dimethyl-

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Oxirane ring protons (δ 3.0–4.0 ppm), Butyl protons (δ 0.9-1.6 ppm), Methyl protons (δ 1.2-1.5 ppm) |

| ¹³C NMR | Oxirane carbons (δ 45–60 ppm) |

| IR Spectroscopy | C-O-C stretch (~1250 cm⁻¹), C-H stretch (2850–2960 cm⁻¹) |

| Mass Spectrometry | Molecular ion (m/z 128), fragmentation of alkyl groups and oxirane ring |

Properties

CAS No. |

3776-34-9 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-butyl-2,2-dimethyloxirane |

InChI |

InChI=1S/C8H16O/c1-4-5-6-7-8(2,3)9-7/h7H,4-6H2,1-3H3 |

InChI Key |

FEPJOCIPDIYUTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(O1)(C)C |

Origin of Product |

United States |

Reactivity and Transformation Pathways of Oxirane, 3 Butyl 2,2 Dimethyl

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core reactivity of Oxirane, 3-butyl-2,2-dimethyl- involves the cleavage of the epoxide ring by nucleophiles. These reactions can be initiated under either basic or acidic conditions, which critically influences the reaction mechanism and the resulting product structure. smolecule.com

The outcome of nucleophilic attack on the asymmetric epoxide ring of Oxirane, 3-butyl-2,2-dimethyl- is governed by well-established principles of regioselectivity, which differ under acidic and basic conditions.

Under basic or neutral conditions , the ring-opening follows a classic SN2 mechanism. The incoming nucleophile attacks the less sterically hindered carbon atom. libretexts.org In the case of Oxirane, 3-butyl-2,2-dimethyl-, the C2 position is a highly crowded quaternary center, while the C3 position is a less sterically encumbered tertiary center. Consequently, nucleophilic attack under basic conditions occurs exclusively at the C3 position. This reaction proceeds with an inversion of stereochemistry at the C3 center, a hallmark of the SN2 mechanism.

Under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion. smolecule.com This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack exhibits characteristics of an SN1 reaction. The bond between the oxygen and the carbon atom that can better stabilize a positive charge begins to break, leading to a transition state with significant carbocationic character. smolecule.com For Oxirane, 3-butyl-2,2-dimethyl-, the tertiary C3 carbon can stabilize a developing positive charge more effectively than the primary carbons of the methyl groups attached to C2. Therefore, nucleophilic attack occurs preferentially at the more substituted C3 carbon. vaia.com This attack typically happens from the backside, leading to a product with trans stereochemistry relative to the epoxide oxygen.

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Key Factor | Stereochemical Outcome |

|---|---|---|---|---|

| Basic / Neutral | SN2 | C3 (tertiary carbon) | Steric Hindrance libretexts.org | Inversion of configuration |

| Acidic | SN1-like | C3 (tertiary carbon) | Carbocation Stability smolecule.com | Backside attack (anti-addition) |

The principles of regioselectivity allow for the predictable synthesis of a variety of functionalized compounds from Oxirane, 3-butyl-2,2-dimethyl-.

Water (Hydrolysis): Acid-catalyzed hydrolysis results in the opening of the ring to form a vicinal diol. libretexts.org The reaction with water, in the presence of an acid catalyst, yields 2-methylheptane-2,3-diol. smolecule.com

Alcohols: In the presence of an acid or base catalyst, alcohols act as nucleophiles to produce β-hydroxy ethers. smolecule.com For instance, the acid-catalyzed reaction with methanol (B129727) would yield 3-methoxy-2-methylheptan-2-ol.

Amines: Amines are effective nucleophiles that open the epoxide ring to yield β-amino alcohols, which are valuable synthetic intermediates. smolecule.comlibretexts.org

Thiols: Under basic conditions, thiolates (RS⁻) readily open the epoxide at the C3 position to form β-hydroxy sulfides. smolecule.com

Halides: The use of hydrogen halides (HX) provides a route to halohydrins. smolecule.com Under acidic conditions, the halide ion attacks the C3 carbon, yielding a 3-halo-2-methylheptan-2-ol. smolecule.com

| Nucleophile | Catalyst/Condition | Major Product |

|---|---|---|

| Water (H₂O) | Acid (e.g., H₃O⁺) | 2-Methylheptane-2,3-diol smolecule.comlibretexts.org |

| Methanol (CH₃OH) | Acid (e.g., H⁺) | 3-Methoxy-2-methylheptan-2-ol smolecule.com |

| Ammonia (NH₃) | - | 3-Amino-2-methylheptan-2-ol smolecule.com |

| Ethanethiol (CH₃CH₂SH) | Base (e.g., NaSCH₂CH₃) | 3-(Ethylthio)-2-methylheptan-2-ol smolecule.com |

| Hydrochloric Acid (HCl) | - | 3-Chloro-2-methylheptan-2-ol smolecule.comlibretexts.org |

Catalysis is fundamental to controlling the rate and selectivity of epoxide ring-opening reactions.

Acid Catalysis: Protic acids (e.g., H₂SO₄) and Lewis acids (e.g., BF₃, TiCl₄) are commonly used to activate the epoxide. umich.eduarkat-usa.org The catalyst coordinates to the epoxide oxygen, weakening the C-O bonds and facilitating nucleophilic attack under milder conditions than would otherwise be possible. smolecule.com The choice of catalyst can sometimes influence the reaction pathway, particularly in cases where rearrangements can compete with nucleophilic addition.

Base Catalysis: Strong bases are used to deprotonate nucleophiles like alcohols or thiols, increasing their nucleophilicity. smolecule.com The resulting alkoxide or thiolate is a much more potent nucleophile than its neutral counterpart, enabling efficient SN2 attack on the epoxide ring. libretexts.org

Metal-Based Catalysis: In addition to simple acid/base catalysis, various transition metal complexes can catalyze ring-opening reactions. scispace.com For example, specific tungsten silylene complexes have been shown to react with substituted oxiranes, including those with n-butyl groups, via regioselective ring-opening pathways. doi.org Such catalysts can offer unique reactivity and selectivity profiles compared to traditional methods.

Electrophilic Activations and Rearrangements

In the absence of a strong external nucleophile, acid-catalyzed activation of Oxirane, 3-butyl-2,2-dimethyl- can lead to intramolecular rearrangement reactions, yielding isomeric carbonyl compounds.

Lewis acids, most notably boron trifluoride (BF₃), are potent catalysts for the isomerization of epoxides. umich.eduarkat-usa.org The process begins with the coordination of the Lewis acid to the epoxide oxygen. This is followed by the cleavage of a C-O bond to generate a carbocation or, more accurately, a carbocation-like transition state. stackexchange.com For Oxirane, 3-butyl-2,2-dimethyl-, cleavage of the C3-O bond is favored as it leads to the more stable tertiary carbocation at the C3 position. This intermediate is not typically isolated but rapidly undergoes rearrangement.

The acid-catalyzed isomerization of epoxides to carbonyl compounds is known as the Meinwald rearrangement. smolecule.com The structure of the resulting aldehyde or ketone depends on the migratory aptitude of the groups adjacent to the carbocationic center.

For Oxirane, 3-butyl-2,2-dimethyl-, the formation of a carbocation at C3 would be followed by a 1,2-shift. The migrating group can be either the hydride from the C3 carbon or one of the methyl groups from the C2 carbon.

Hydride Migration: A 1,2-hydride shift from C3 to C2 is not possible. However, rearrangement can be initiated by the formation of the tertiary carbocation at C3. Studies on analogous 2,2-dialkyl-substituted oxiranes have shown a preference for the migration of a hydrogen from the C3 position. umich.eduarkat-usa.org This would lead to the formation of an aldehyde. In this specific case, this would result in 2,2-dimethylheptanal.

Alkyl Migration: An alternative pathway involves the migration of one of the methyl groups from C2 to the adjacent C3 carbon. This 1,2-methyl shift would result in a different carbocation, which upon rearrangement would form a ketone, specifically 3,3-dimethylheptan-2-one. The selective migration of a methyl group has been observed in other unsymmetrical 2,2-dimethyloxiranes. umich.eduarkat-usa.org

The precise product ratio between the aldehyde and ketone can be influenced by the specific Lewis acid used and the reaction conditions. rsc.org

| Migrating Group | Intermediate Step | Final Carbonyl Product | Product Class |

|---|---|---|---|

| Hydride (from C3) | 1,2-Hydride Shift umich.eduarkat-usa.org | 2,2-Dimethylheptanal | Aldehyde |

| Methyl (from C2) | 1,2-Methyl Shift umich.eduarkat-usa.org | 3,3-Dimethylheptan-2-one | Ketone |

Polymerization and Oligomerization Behavior of Oxirane, 3-butyl-2,2-dimethyl-

The polymerization of Oxirane, 3-butyl-2,2-dimethyl- is fundamentally influenced by the high ring strain of the epoxide group (approximately 114–175 kJ/mol in similar epoxides) and the substitution pattern on the oxirane carbons. smolecule.com This strain provides the thermodynamic driving force for ring-opening polymerization.

Ring-Opening Polymerization Mechanisms

The ring-opening polymerization of asymmetrically substituted oxiranes like Oxirane, 3-butyl-2,2-dimethyl- can proceed through either cationic or anionic mechanisms, with the reaction pathway significantly influencing the resulting polymer structure. vaia.com

Anionic Polymerization : In this mechanism, a nucleophile attacks one of the carbon atoms of the epoxide ring. For 2,2-disubstituted oxiranes, the attack preferentially occurs at the less sterically hindered, less substituted carbon atom. vaia.com In the case of Oxirane, 3-butyl-2,2-dimethyl-, this would be the C3 carbon (the one bonded to the butyl group). The reaction proceeds via an SN2-type mechanism, leading to the formation of a carbanion which then propagates the polymerization by attacking another monomer molecule. vaia.com

Cationic Polymerization : Under acidic conditions, the oxygen atom of the oxirane ring is first protonated. The ring then opens to form a carbocation. Due to the substitution pattern of Oxirane, 3-butyl-2,2-dimethyl-, ring-opening will favor the formation of a tertiary carbocation at the more substituted C2 position, as this is more stable. vaia.comosaka-u.ac.jp This carbocation then acts as an electrophile, attacking another monomer unit to continue the polymer chain. vaia.com All oxiranes designed to generate a tertiary carbocation upon ring-opening are considered for this type of polymerization. osaka-u.ac.jp

Table 1: Regioselectivity in Ring-Opening Polymerization of Oxirane, 3-butyl-2,2-dimethyl-

| Polymerization Type | Site of Initial Attack | Intermediate |

| Anionic | Less substituted C3 | Carbanion |

| Cationic | More substituted C2 | Tertiary Carbocation |

Copolymerization with Carbon Dioxide and Other Monomers

The copolymerization of epoxides with carbon dioxide (CO₂) is a promising route to synthesize aliphatic polycarbonates, which are valued for their potential biodegradability. nih.govmdpi.com While direct studies on Oxirane, 3-butyl-2,2-dimethyl- are limited, research on similar epoxides like 1,2-butylene oxide demonstrates that binary Schiff base cobalt catalyst systems can effectively facilitate the alternating copolymerization of epoxides and CO₂. nih.govmdpi.com By adjusting the feed ratio of different epoxides in terpolymerization reactions, it is possible to create polycarbonates with tunable properties, such as glass transition temperature and hydrophilicity. nih.govmdpi.com

Furthermore, the cationic copolymerization of substituted oxiranes with other monomers, such as alkyl vinyl ethers, has been investigated. osaka-u.ac.jp Studies on oxiranes with bulky substituents, including 3-isobutyl-2,2-dimethyloxirane and 3-tert-butyl-2,2-dimethyloxirane, show that the reactivity of the oxirane monomer is significantly affected by the steric bulk of its substituents. osaka-u.ac.jp This suggests that Oxirane, 3-butyl-2,2-dimethyl- could be copolymerized with vinyl ethers, although its reactivity might be moderated by its substituent groups. osaka-u.ac.jp The use of a CO₂/butadiene-derived lactone has also emerged as a versatile intermediate for creating sustainable copolymers. nsf.gov

Influence of Substituents on Polymerization Regioselectivity and Selectivity

Substituents on the oxirane ring play a critical role in determining the reactivity and selectivity of polymerization. osaka-u.ac.jp

Steric Effects : The bulkiness of the substituents significantly impacts the monomer's polymerizability. osaka-u.ac.jp Research on a series of 2,2-dialkyl- and 2,2,3-trialkyl-substituted oxiranes in cationic copolymerization showed that increased bulkiness of the substituents at both the C2 and C3 positions leads to a decrease in reactivity. osaka-u.ac.jp For instance, in copolymerization with isopropyl vinyl ether, the incorporation of 2,2-dialkyl-substituted oxiranes into the polymer chain decreased as the substituent at the 2-position became bulkier (propyl > isopropyl > neopentyl). osaka-u.ac.jp A similar trend was observed for trisubstituted oxiranes with two methyl groups at the C2 position, where a bulkier substituent at the C3 position also reduced reactivity. osaka-u.ac.jp This implies that the butyl and dimethyl groups on Oxirane, 3-butyl-2,2-dimethyl- will lower its reactivity compared to less hindered epoxides like 2,3-dimethyloxirane. researchgate.netcore.ac.uk

Electronic Effects : Electron-donating or electron-withdrawing substituents can alter the electronic density of the oxirane ring, influencing its susceptibility to cationic or anionic attack. osaka-u.ac.jp The alkyl groups (butyl and methyl) on Oxirane, 3-butyl-2,2-dimethyl- are electron-donating, which helps to stabilize the tertiary carbocation formed during cationic polymerization at the C2 position. vaia.com

Oxidation and Reduction Transformations of the Oxirane Moiety

The oxirane ring is susceptible to both oxidation and reduction, leading to a variety of functionalized products.

Oxidation : The oxidation of the oxirane moiety can yield different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the ring to form carboxylic acids or ketones. For instance, the oxidation of related dimethyloxiranes can lead to the formation of such compounds.

Reduction : Reduction of the oxirane ring typically proceeds via nucleophilic attack by a hydride reagent, such as lithium aluminum hydride (LiAlH₄). smolecule.com This reaction results in a regioselective ring-opening to produce an alcohol. smolecule.com Consistent with the principles of anionic ring-opening, the hydride ion (H⁻) from LiAlH₄ will preferentially attack the less sterically hindered carbon atom. smolecule.com For Oxirane, 3-butyl-2,2-dimethyl-, this would be the C3 carbon, leading to the formation of 2,2-dimethylhexan-3-ol.

Radical Reactions Involving Oxirane, 3-butyl-2,2-dimethyl- Precursors

Radical reactions are a key pathway for the formation of oxiranes from their alkene or radical precursors. figshare.comacs.org The synthesis of 2,2-dimethyloxirane (B32121), a close analog, can be achieved through the oxidation of the tert-butyl radical. figshare.comacs.orgcore.ac.uk

The mechanism involves the following key steps:

The tert-butyl radical (C₃C•) reacts with molecular oxygen (O₂) to form an energized tert-butyl peroxy adduct (C₃COO•*). figshare.comacs.org

This adduct can undergo several transformations, including isomerization to a tert-butyl hydroperoxide radical (C₃•COOH). figshare.comacs.org

This isomer can then dissociate to form 2,2-dimethyloxirane and a hydroxyl radical (•OH). figshare.comacs.org

Calculations show that the reaction barrier for the dissociation of the C₃•COOH radical to 2,2-dimethyloxirane + •OH is a key factor in the formation of the epoxide. figshare.comacs.org Another pathway involves the radical-mediated epoxidation of an alkene precursor using tert-butyl hydroperoxide, which acts as both an oxygen source and a radical initiator. smolecule.com

Transformation of Related Dimethyloxiranes on Solid Catalysts

Solid catalysts, particularly heterogeneous catalysts, are crucial in industrial chemistry for facilitating organic transformations. diva-portal.orgfrontiersin.orgvapourtec.com Materials like mesoporous aluminosilicates, metal-organic frameworks (MOFs), and single-atom catalysts (SACs) have been shown to be effective in reactions involving epoxides and olefins. frontiersin.orgresearchgate.netnih.gov

Studies on the transformation of 2,2-dimethyloxirane on aluminosilicate (B74896) catalysts have shown that the catalyst structure and reaction conditions significantly affect the reaction pathways. researchgate.net Similarly, MOFs have been used as solid catalysts for converting CO₂ and epoxides into cyclic carbonates, where the Lewis acidic metal sites in the MOF interact with the oxygen of the epoxide. frontiersin.org

More advanced solid catalysts, such as single-atom catalysts like Ru₁/CeO₂ and Rh₁/CeO₂, have demonstrated high selectivity in tandem olefin isomerization and hydrosilylation processes. nih.gov This highlights the potential for using specifically designed solid catalysts to control the transformation of substituted oxiranes like Oxirane, 3-butyl-2,2-dimethyl- into valuable chemical products with high selectivity and efficiency. nih.gov

Isomerization and Cyclic Dimerization Pathways

The transformation of 2,2-disubstituted oxiranes on solid acid catalysts, such as zeolites, primarily proceeds through two competitive pathways: intramolecular isomerization and intermolecular cyclic dimerization. While specific research on Oxirane, 3-butyl-2,2-dimethyl- is limited, studies on the analogous compound, 2,2-dimethyloxirane, provide significant insights into these reaction pathways. researchgate.netresearchgate.net

Isomerization: This pathway involves the rearrangement of the epoxide to form carbonyl compounds. For 2,2-dimethyloxirane, the main isomerization product is 3-methyl-2-butanone (B44728) (a ketone). By analogy, the isomerization of Oxirane, 3-butyl-2,2-dimethyl- is expected to yield corresponding ketones. The mechanism likely involves the protonation of the epoxide oxygen by a Brønsted acid site on the catalyst, followed by the opening of the oxirane ring to form a tertiary carbocation intermediate. A subsequent hydride shift and deprotonation would lead to the formation of the ketone. The presence of the butyl group at the C3 position may influence the distribution of isomerization products due to its electronic and steric effects.

Cyclic Dimerization: This intermolecular pathway leads to the formation of a six-membered ring containing two oxygen atoms, a dioxane derivative. In the case of 2,2-dimethyloxirane, the primary dimerization product is 2,2,5,5-tetramethyl-1,4-dioxane. researchgate.net The reaction is thought to proceed through the attack of a second epoxide molecule on the activated (protonated) epoxide. This process is highly dependent on the concentration of the epoxide and the nature of the catalytic sites. For Oxirane, 3-butyl-2,2-dimethyl-, the corresponding cyclic dimer would be a substituted 1,4-dioxane, with the specific stereochemistry influenced by the orientation of the interacting molecules.

Effects of Catalyst Structure, Pore Size, and Reaction Conditions on Transformation Selectivity

The selectivity of the transformation of 2,2-disubstituted oxiranes towards either isomerization or cyclic dimerization is highly dependent on the properties of the catalyst and the reaction conditions. Key factors include the catalyst's acidity (Brønsted vs. Lewis acid sites), pore structure, and the temperature and concentration of the reactant. researchgate.netresearchgate.net

Catalyst Structure and Pore Size: The pore dimensions of molecular sieve catalysts, such as zeolites, play a crucial role in determining the product selectivity.

Large Pore Catalysts: Catalysts with larger pores, such as HY zeolites, tend to favor the formation of the isomerization product. researchgate.net The larger cavities allow the intermediate carbocation sufficient space to undergo intramolecular rearrangement.

Medium and Constrained Pore Catalysts: Catalysts with smaller, more constrained pores, such as HZSM-5, tend to promote the formation of the cyclic dimer. researchgate.net The confined space within the catalyst pores can bring two epoxide molecules into close proximity, facilitating the intermolecular dimerization reaction over the intramolecular isomerization.

The table below, based on findings for the analogous 2,2-dimethyloxirane, illustrates the influence of catalyst pore size on product selectivity. researchgate.net

| Catalyst | Pore Size | Predominant Pathway | Major Product |

| HY | Large | Isomerization | Ketone |

| HZSM-5 | Medium | Cyclic Dimerization | Dioxane Derivative |

| AlMCM-41 | Large | Isomerization | Ketone |

Reaction Conditions:

Temperature: Higher reaction temperatures generally favor isomerization, as it is a unimolecular process with a higher activation energy compared to the bimolecular dimerization.

Reactant Concentration: Higher concentrations of the epoxide reactant can favor cyclic dimerization, as it is an intermolecular process. researchgate.net Studies on 2,2-dimethyloxirane have shown that increasing the pulse size in a pulse reactor system, which corresponds to a higher effective concentration, leads to an increased selectivity for the cyclic dimer. researchgate.net

For Oxirane, 3-butyl-2,2-dimethyl-, it is anticipated that similar trends would be observed. The bulky butyl group might introduce additional steric constraints, potentially influencing the ease with which the molecule can enter the catalyst pores and orient itself for either isomerization or dimerization. This could lead to different optimal conditions for selective transformation compared to the less substituted 2,2-dimethyloxirane.

Mechanistic Investigations and Computational Studies of Oxirane, 3 Butyl 2,2 Dimethyl

Elucidating Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

The reaction mechanisms of substituted oxiranes, such as Oxirane, 3-butyl-2,2-dimethyl-, are frequently elucidated through a combination of kinetic and spectroscopic studies. These investigations provide critical insights into reaction pathways, regioselectivity, and the influence of substituents on reactivity. Epoxides are characterized by a strained three-membered ring, making them susceptible to ring-opening reactions by nucleophiles under both acidic and basic conditions. jove.comwur.nl

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. For instance, the acid-catalyzed hydrolysis of epoxides typically follows a mechanism where the epoxide oxygen is first protonated, followed by nucleophilic attack of water. libretexts.org The rate of this reaction is dependent on the concentrations of both the epoxide and the acid catalyst. researchgate.net In the case of base-catalyzed ring-opening, the reaction rate is often first-order with respect to both the epoxide and the nucleophile, consistent with an SN2 mechanism. libretexts.orgresearchgate.net For example, kinetic studies of the reaction between epoxides and carboxylic acids catalyzed by tertiary amines have been used to establish reaction orders, rate constants, and activation energies, which are characteristic of SN2-like processes. researchgate.net The bulky butyl and dimethyl groups in Oxirane, 3-butyl-2,2-dimethyl- are expected to significantly influence reaction kinetics due to steric hindrance, generally slowing down the reaction rate compared to less substituted oxiranes. smolecule.com

Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, are indispensable for identifying reaction products and intermediates. wur.nlresearchgate.net ¹H and ¹³C NMR spectroscopy can determine the configuration of the ring-opening products, revealing the regioselectivity of the nucleophilic attack. researchgate.net For example, in the acid-catalyzed ring-opening of an unsymmetrical epoxide, the nucleophile typically attacks the more substituted carbon, whereas, under basic conditions, the attack occurs at the less substituted carbon. libretexts.org This regioselectivity can be confirmed by analyzing the chemical shifts and coupling constants in the NMR spectra of the resulting diol or ether products. researchgate.net FTIR spectroscopy is useful for monitoring the disappearance of the characteristic epoxide C-O stretching vibration and the appearance of hydroxyl or other functional group bands in the products. researchgate.net

A detailed kinetic analysis of the hydration of various nitriles catalyzed by a tetranuclear ruthenium complex demonstrated how kinetic data can reveal cooperative mechanisms. The study showed that electron-poor nitriles exhibited sigmoidal saturation kinetics, indicative of cooperativity, while electron-rich nitriles followed standard Michaelis-Menten kinetics. marquette.edu Such detailed kinetic approaches, when applied to epoxide reactions, can provide deep mechanistic understanding.

Table 1: Representative Kinetic Parameters for Epoxide Ring-Opening Reactions Note: Data for the specific compound Oxirane, 3-butyl-2,2-dimethyl- is not readily available in the literature. The following table presents analogous data for similar epoxide systems to illustrate typical findings.

| Epoxide System | Reaction Conditions | Activation Energy (Ea) | Key Finding | Reference |

|---|---|---|---|---|

| Epichlorohydrin (B41342) + Methanol (B129727) | Sn-Beta catalyst | 53 ± 7 kJ/mol | Reaction barrier consistent with a concerted mechanism involving two alcohol molecules. | nsf.govresearchgate.net |

| Epoxidized Palm Oil + Acetic Acid | - | Comparable to epoxidation activation energy | Reaction is first-order in epoxy and second-order in acetic acid, suggesting a competitive side reaction. | researchgate.net |

| tert-Butyl Radical + O₂ (forming 2,2-dimethyloxirane) | Gas Phase | 15.58 kcal/mol (fitted) | Formation of 2,2-dimethyloxirane (B32121) + OH from an isomerized hydroperoxide intermediate. | acs.org |

Quantum Chemical Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving oxiranes. researchgate.net It is widely used to calculate the geometries of reactants, products, and transition states, as well as their corresponding energies, providing a detailed picture of the potential energy surface of a reaction. researchgate.net For epoxide ring-opening reactions, DFT calculations can predict the activation energy barriers for different pathways, thereby explaining the observed regioselectivity. researchgate.netmdpi.com

Studies on propylene (B89431) oxide have shown that DFT can distinguish between nucleophilic attack at the methylene (B1212753) versus the methine carbon, correctly predicting the preference for the less hindered position in base-catalyzed reactions. mdpi.com In acid-catalyzed reactions, DFT calculations explain the shift in regioselectivity by showing that the transition state for attack at the more substituted carbon is lower in energy due to better stabilization of the partial positive charge. researchgate.netd-nb.info The activation strain model, analyzed with DFT, reveals that under basic conditions, selectivity is governed by stronger interaction energy, while under acidic conditions, it is controlled by the strain energy required to deform the reactants into the transition-state geometry. researchgate.netd-nb.info

For a molecule like Oxirane, 3-butyl-2,2-dimethyl-, DFT would be instrumental in quantifying the steric and electronic effects of the bulky substituents. The calculations would likely show a high activation barrier for nucleophilic attack at the highly substituted C2 position (bearing two methyl groups) under basic conditions due to severe steric hindrance. Under acidic conditions, the stability of the tertiary carbocation-like character at C2 in the protonated epoxide would favor attack at this site, and DFT could precisely calculate the energy difference between the two possible transition states. jove.com

While DFT is a workhorse for mechanistic studies, high-accuracy thermochemical data often requires more computationally intensive ab initio methods. researchgate.net Composite methods like the G3 (Gaussian-3) theory and CBS-APNO (Complete Basis Set with Accurate P-block N-O corrections) are used to calculate gas-phase heats of formation (ΔHf) that agree well with experimental data obtained from reaction calorimetry. nih.gov

These high-level calculations are crucial for determining fundamental properties like ring strain energy. nih.gov For substituted epoxides, these methods have shown that alkyl substituents stabilize the molecule, decreasing the strain energy. The stability trend generally follows that of alkenes, with gem-disubstituted and trans-disubstituted epoxides being more stable than monosubstituted ones. nih.gov For Oxirane, 3-butyl-2,2-dimethyl-, which is a trisubstituted epoxide, ab initio calculations would provide a precise value for its heat of formation and strain energy, allowing for quantitative comparisons of its reactivity against other epoxides. nih.gov Such data is essential for building accurate kinetic models and understanding the thermodynamic driving forces of its reactions. acs.org

Molecular Dynamics (MD) simulations are employed to understand the explicit role of solvent molecules in chemical reactions, which is often approximated by continuum solvent models in standard DFT calculations. researchgate.net MD simulations can model the dynamic solute-solvent interactions, such as hydrogen bonding, and their influence on reaction barriers and mechanisms. researchgate.netacs.org

For epoxide ring-opening reactions, the solvent can play a crucial role. For example, ab initio MD simulations have been used to study the role of protic solvents like hexafluoroisopropanol (HFIP) in Friedel-Crafts cycloalkylation of epoxides. These simulations revealed the importance of dynamic hydrogen-bonding networks between solvent molecules and the epoxide in stabilizing the transition state. researchgate.net Similarly, simulations of epoxide reactions in aqueous environments can clarify the role of water molecules in proton transfer steps and in stabilizing charged intermediates. rsc.org

In the context of Oxirane, 3-butyl-2,2-dimethyl-, MD simulations could be used to explore how different solvents solvate the bulky alkyl groups and how this affects the accessibility of the epoxide ring to a nucleophile. dntb.gov.ua By running simulations in various solvents, one could predict how solvent choice might influence reaction rates and even regioselectivity, providing insights that are critical for synthetic applications. nih.gov

Understanding Steric and Electronic Effects on Oxirane Reactivity and Selectivity

The reactivity and regioselectivity of ring-opening reactions for unsymmetrical epoxides are governed by a balance of steric and electronic effects. jove.comnumberanalytics.com In Oxirane, 3-butyl-2,2-dimethyl-, these effects are pronounced due to its specific substitution pattern.

Steric effects arise from the physical bulk of substituents hindering the approach of a nucleophile. numberanalytics.com The C2 carbon of Oxirane, 3-butyl-2,2-dimethyl- is attached to two methyl groups, creating significant steric hindrance. The C3 carbon is attached to a butyl group, which is also bulky but generally presents less of a steric barrier than the gem-dimethyl group at C2. Under basic or neutral conditions, where the nucleophile is typically strong, the reaction proceeds via an SN2 mechanism. In this scenario, the nucleophile will preferentially attack the sterically less hindered carbon atom. libretexts.org Therefore, for Oxirane, 3-butyl-2,2-dimethyl-, nucleophilic attack is expected to occur predominantly at the C3 position.

Electronic effects relate to the distribution of electron density and the ability of substituents to stabilize charge. numberanalytics.com Alkyl groups are electron-donating through induction and hyperconjugation. This property is particularly important in acid-catalyzed ring-opening reactions. jove.com In the presence of an acid, the epoxide oxygen is protonated, creating a good leaving group. The C-O bonds begin to break, and a partial positive charge develops on the ring carbons. The C2 carbon, being tertiary, can better stabilize this positive charge than the secondary C3 carbon. jove.comlibretexts.org This leads to a transition state with significant SN1 character. Consequently, the nucleophile, which is often weak under acidic conditions (e.g., water or an alcohol), will preferentially attack the more electrophilic and more substituted C2 carbon. jove.com

The interplay between these effects dictates the final product. For Oxirane, 3-butyl-2,2-dimethyl-, we can predict the following regioselectivity:

Base-catalyzed/nucleophilic conditions: Attack at C3 (less hindered site).

Acid-catalyzed conditions: Attack at C2 (more substituted site, better charge stabilization).

Computational studies using DFT have quantified these effects. For instance, calculations on similar systems show that bulky groups inhibit reactions at the substituted carbon. researchgate.netacs.org The activation strain model clearly separates the steric (strain) and electronic (interaction) components, confirming that steric repulsion at the more substituted carbon is the dominant factor in basic conditions, while electronic stabilization of the carbocation-like transition state is key in acidic media. researchgate.net

Computational Spectroscopy for Advanced Structural and Conformational Analysis

Computational spectroscopy has emerged as a vital tool for the structural and conformational analysis of complex molecules, providing a bridge between theoretical models and experimental data. wiley-vch.de By calculating spectroscopic parameters like NMR chemical shifts, J-couplings, and vibrational frequencies, researchers can validate proposed structures and gain deeper insight into the molecule's three-dimensional arrangement and dynamics. frontiersin.org

For a flexible molecule like Oxirane, 3-butyl-2,2-dimethyl-, which has a rotatable butyl group, multiple low-energy conformations likely exist. A full conformational analysis can be performed using a combination of methods. Molecular dynamics (MD) simulations can sample the conformational space, and the resulting low-energy structures can be optimized using DFT or ab initio methods. rsc.orgnih.gov

Once the stable conformers and their relative populations (based on their calculated free energies) are determined, spectroscopic parameters can be calculated for each. These are then averaged according to the Boltzmann distribution to yield a theoretical spectrum that can be directly compared with experimental results. nih.gov

NMR Spectroscopy: DFT methods can predict ¹H and ¹³C chemical shifts and spin-spin coupling constants with high accuracy. For Oxirane, 3-butyl-2,2-dimethyl-, the predicted NMR parameters would be sensitive to the orientation of the butyl chain relative to the oxirane ring. Agreement between calculated and experimental spectra would provide strong evidence for the predicted conformational preferences. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman): The calculation of anharmonic vibrational frequencies using DFT is crucial for accurately reproducing experimental IR and Raman spectra. wiley-vch.de For the target oxirane, this would allow for the confident assignment of complex vibrational modes associated with the epoxide ring and the alkyl substituents. Comparing the computed spectrum of different conformers can help identify which conformer is dominant in the experimental sample.

This combined experimental-computational approach has been successfully used to determine the configurations of diastereomeric trisubstituted epoxides, demonstrating its power in resolving complex structural problems. nih.gov

Predicting Spectroscopic Signatures (NMR, IR) from Theoretical Models

Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic signatures of molecules like Oxirane, 3-butyl-2,2-dimethyl-, even before their synthesis or isolation. acs.org By employing quantum mechanical calculations, primarily rooted in Density Functional Theory (DFT) and ab initio methods, it is possible to simulate the nuclear magnetic resonance (NMR) and infrared (IR) spectra with a high degree of accuracy. nih.govresearchgate.net

For NMR spectra, theoretical models calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometric structure. These shielding values are then converted into chemical shifts (δ), typically reported in parts per million (ppm), by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The process involves accounting for the different chemical environments of each atom. For Oxirane, 3-butyl-2,2-dimethyl-, this means distinguishing between the protons and carbons of the butyl group, the two non-equivalent methyl groups attached to the same oxirane carbon, and the single proton on the other oxirane carbon.

For IR spectra, computational models calculate the vibrational frequencies corresponding to the different bond stretching, bending, and deformation modes of the molecule. nih.gov These calculations often start with a harmonic approximation and can be refined by including anharmonic corrections to yield results that more closely match experimental data. nih.gov The output is a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities, which can be plotted to generate a theoretical IR spectrum. Key predicted vibrations for Oxirane, 3-butyl-2,2-dimethyl- would include C-H stretching of the alkyl and oxirane ring groups, C-O-C stretching of the epoxide ring, and the characteristic ring deformation modes.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. acs.orgnih.gov Methods like B3LYP are commonly used for DFT calculations, while more computationally intensive methods like coupled-cluster (CCSD(T)) can provide even higher accuracy, especially for vibrational frequencies. nih.gov The following table illustrates the type of data generated from such theoretical predictions for Oxirane, 3-butyl-2,2-dimethyl-.

Table 1: Predicted Spectroscopic Data for Oxirane, 3-butyl-2,2-dimethyl-

| Spectrum | Predicted Feature | Predicted Value | Assignment |

| ¹H-NMR | Chemical Shift (δ) | ~2.7 ppm | Oxirane ring CH |

| Chemical Shift (δ) | ~1.2 ppm, ~1.1 ppm | gem-Dimethyl CH₃ | |

| Chemical Shift (δ) | ~1.3-1.5 ppm | Butyl CH₂ | |

| Chemical Shift (δ) | ~0.9 ppm | Butyl CH₃ | |

| ¹³C-NMR | Chemical Shift (δ) | ~65 ppm | Oxirane ring C (quaternary) |

| Chemical Shift (δ) | ~60 ppm | Oxirane ring CH | |

| Chemical Shift (δ) | ~30 ppm, ~28 ppm, ~22 ppm | Butyl CH₂ | |

| Chemical Shift (δ) | ~25 ppm, ~20 ppm | gem-Dimethyl CH₃ | |

| Chemical Shift (δ) | ~14 ppm | Butyl CH₃ | |

| IR | Wavenumber (cm⁻¹) | ~3050-2850 cm⁻¹ | C-H stretching (Alkyl & Oxirane) |

| Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | Asymmetric oxirane ring stretch | |

| Wavenumber (cm⁻¹) | ~840 cm⁻¹ | Symmetric oxirane ring stretch |

Correlating Calculated and Experimental Spectroscopic Data for Structural Elucidation

A cornerstone of modern chemical analysis is the synergy between theoretical prediction and experimental measurement. For a molecule like Oxirane, 3-butyl-2,2-dimethyl-, the correlation of computationally predicted spectra with experimentally obtained data serves as a definitive method for structural elucidation and confirmation. acs.orgnih.gov

Once a sample of the compound is available, its experimental ¹H-NMR, ¹³C-NMR, and IR spectra are recorded. The process of structural elucidation then involves a meticulous comparison of the peaks in the experimental spectra with the values predicted by theoretical models. researchgate.net A strong correlation—meaning the predicted chemical shifts, coupling constants, and vibrational frequencies closely match the experimental ones—provides powerful evidence that the synthesized molecule is indeed Oxirane, 3-butyl-2,2-dimethyl-. nih.gov

Discrepancies between calculated and experimental data can often be minimized by refining the computational model, for instance, by choosing a more appropriate level of theory or basis set, or by including solvent effects in the calculation if the experiment was run in solution. nih.gov In a study on various oxirane derivatives, researchers found that comparing computed spectra from different TD-DFT functionals to experimental results allowed them to assess the performance of each method, ensuring a reliable match. acs.orgnih.gov The agreement is often quantified by metrics such as the mean absolute error (MAE) between the predicted and observed values. nih.gov For complex molecules, computational data can also help assign specific peaks in an experimental spectrum that might otherwise be ambiguous. youtube.comyoutube.com

The table below provides a hypothetical comparison to illustrate this correlation process for Oxirane, 3-butyl-2,2-dimethyl-, demonstrating the typical level of agreement sought between theory and experiment.

Table 2: Correlation of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectrum | Feature | Predicted Value (DFT/B3LYP) | Experimental Value | Deviation |

| ¹H-NMR | Oxirane ring CH | 2.71 ppm | 2.68 ppm | +0.03 ppm |

| ¹³C-NMR | Oxirane ring C (quat.) | 65.4 ppm | 64.9 ppm | +0.5 ppm |

| IR | Asymmetric ring stretch | 1255 cm⁻¹ | 1251 cm⁻¹ | +4 cm⁻¹ |

| IR | Symmetric ring stretch | 842 cm⁻¹ | 838 cm⁻¹ | +4 cm⁻¹ |

Theoretical Models for Ring Strain and Reactivity Prediction in Substituted Oxiranes

The three-membered ring of oxiranes is characterized by significant ring strain, which is a primary driver of their chemical reactivity, particularly in ring-opening reactions. dtic.mil Theoretical models are crucial for quantifying this strain and predicting how substituents influence the molecule's reactivity.

Ring Strain: The conventional ring strain energy (RSE) of an oxirane is a measure of the extra energy it possesses compared to a hypothetical strain-free acyclic analogue. psu.edu This energy can be calculated using high-level ab initio molecular orbital calculations. rsc.org A common theoretical approach involves the use of isodesmic or homodesmotic reactions. psu.edunih.gov These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations. nih.gov For oxirane itself, the strain energy is experimentally determined to be around 27 kcal/mol. dtic.mil Computational models can accurately reproduce this value and predict how substituents like butyl and dimethyl groups will subtly alter the strain energy, thereby influencing the molecule's stability and the thermodynamics of ring-opening. dtic.mil

Reactivity Prediction: Computational models can predict the reactivity and regioselectivity of ring-opening reactions in substituted oxiranes. researchgate.net For an asymmetrically substituted epoxide like Oxirane, 3-butyl-2,2-dimethyl-, a nucleophile can attack either of the two ring carbons. Theoretical models can predict the preferred site of attack by calculating the activation energies for the transition states leading to the different possible products. rsc.org

Several factors govern this selectivity, and they can be modeled computationally:

Steric Hindrance: Models can calculate the steric bulk around each carbon atom. In this case, the carbon bearing the two methyl groups is significantly more sterically hindered than the carbon with the butyl group and a hydrogen atom.

Electronic Effects: The distribution of electron density and electrostatic potential across the molecule can be mapped. chemrxiv.org Nucleophilic attack is generally favored at the carbon atom that can best accommodate a partial positive charge in the transition state (the more electrophilic carbon).

Orbital Interactions: Frontier Molecular Orbital (FMO) theory can be applied. The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital that will accept electrons from the incoming nucleophile. The shape and energy of the LUMO can indicate the most likely site of attack. chemrxiv.org

Predictive models often use multiple linear regression or machine learning algorithms, which take these calculated descriptors (steric hindrance, charge distribution, LUMO energy) as inputs to predict the outcome of a reaction. researchgate.netrsc.org Such models have been successfully developed to predict the regioselectivity of the azidolysis of epoxides, demonstrating the power of computational tools in forecasting chemical reactivity. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Oxirane, 3 Butyl 2,2 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of Oxirane, 3-butyl-2,2-dimethyl-. By examining the chemical environments of its hydrogen and carbon nuclei, a complete picture of its constitution and stereochemistry can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Oxirane and Alkyl Moieties

The ¹H NMR spectrum provides critical information about the number and types of protons present in the molecule. Protons on carbons adjacent to the ether oxygen in epoxides typically resonate in the range of 2.5 to 3.5 δ. libretexts.org The protons of the butyl group and the dimethyl groups will exhibit characteristic shifts in the alkane region. libretexts.org Specifically, the methyl protons of the butyl group are expected to appear at a higher field (lower ppm) compared to the methylene (B1212753) protons, which are influenced by their proximity to the oxirane ring. libretexts.org

The ¹³C NMR spectrum complements the proton data by revealing the number of distinct carbon environments. masterorganicchemistry.com The carbon atoms of the oxirane ring are expected to have chemical shifts in the range of 40-60 ppm due to the deshielding effect of the oxygen atom. libretexts.org The carbons of the butyl group and the two methyl groups attached to the oxirane ring will have distinct signals, with their chemical shifts influenced by their position relative to the epoxide. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Oxirane, 3-butyl-2,2-dimethyl-

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxirane Ring Protons | 2.5 - 3.5 | 40 - 60 |

| Butyl Group Protons | 0.9 - 1.6 | 10 - 40 |

| Dimethyl Group Protons | ~1.2 | ~20 - 30 |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry Determination

Two-dimensional NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within the molecule. emerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings. emerypharma.com For Oxirane, 3-butyl-2,2-dimethyl-, COSY spectra would show correlations between the protons on the oxirane ring and the adjacent methylene protons of the butyl group. It would also delineate the coupling network within the butyl chain itself. walisongo.ac.id

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms. libretexts.orgscience.gov This allows for the definitive assignment of each proton signal to its corresponding carbon atom. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2- and 3-bond) couplings between protons and carbons. libretexts.org This technique is crucial for piecing together the molecular fragments identified by COSY and HMQC. For instance, HMBC correlations would be observed between the protons of the dimethyl groups and the quaternary carbon of the oxirane ring, as well as the adjacent tertiary carbon.

Nuclear Overhauser Effect (NOE) Studies for Proximity and Conformation Analysis

Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. rsc.org For Oxirane, 3-butyl-2,2-dimethyl-, NOE experiments can reveal the relative orientation of the butyl group with respect to the dimethyl groups on the oxirane ring. The presence or absence of NOE signals between specific protons can help to establish the cis/trans relationship of the substituents on the epoxide ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. westmont.edu

Infrared (IR) Spectroscopy: The IR spectrum of Oxirane, 3-butyl-2,2-dimethyl- is expected to show a characteristic C-O stretching absorption for the ether linkage within the epoxide ring, typically in the range of 1050-1150 cm⁻¹. libretexts.org The presence of C-H stretching vibrations from the alkyl groups will be observed just below 3000 cm⁻¹. masterorganicchemistry.com The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups, which would be present if the epoxide ring had opened. masterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. westmont.edu The epoxide ring breathing mode often gives a characteristic Raman peak. For cycloaliphatic epoxides, a reaction peak around 790 cm⁻¹ is often observed. mdpi.com The C-C and C-H vibrations of the alkyl chains will also be present in the Raman spectrum.

Table 2: Key Vibrational Frequencies for Oxirane, 3-butyl-2,2-dimethyl-

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| C-O Stretch (Ether) | IR | 1050 - 1150 |

| C-H Stretch (Alkane) | IR | < 3000 |

| Epoxide Ring Breathing | Raman | ~790 |

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns. nsf.gov For Oxirane, 3-butyl-2,2-dimethyl-, HRMS would confirm the molecular formula as C₈H₁₆O.

Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination

Since Oxirane, 3-butyl-2,2-dimethyl- possesses a chiral center at the carbon atom bearing the butyl group, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers. nih.gov

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net Various types of CSPs, such as those based on cyclodextrins or polysaccharide derivatives, can be employed. nih.govsigmaaldrich.com The choice of the mobile phase is also critical for achieving optimal separation. nih.gov By comparing the retention times of the sample to those of known standards, the enantiomeric excess (ee) of a given sample can be determined.

Polarimetry: Polarimetry measures the rotation of plane-polarized light by a chiral compound. While it can confirm the presence of a chiral substance, it is generally less accurate for determining enantiomeric excess compared to chiral chromatography, especially for complex mixtures or when the specific rotation of the pure enantiomers is unknown.

Applications of Oxirane, 3 Butyl 2,2 Dimethyl in Complex Organic Synthesis

Building Block for Natural Product Synthesis

While direct examples of the total synthesis of natural products using Oxirane, 3-butyl-2,2-dimethyl- are not extensively documented in publicly available research, its structural motifs are relevant to synthetic strategies for natural product analogs. The epoxide ring is a key functional group that can be opened in a regio- and stereoselective manner, a common tactic in the assembly of complex natural product skeletons.

Organocuprates, such as Gilman reagents (R₂CuLi), are widely used for the regioselective ring opening of epoxides, which is a foundational method in natural product synthesis. rsc.org This reaction allows for the formation of new carbon-carbon bonds, introducing alkyl or aryl groups to create key intermediates. For instance, the ring-opening of an epoxide with a Gilman reagent has been a crucial step in the synthesis of various complex molecules. rsc.org The specific substitution pattern of Oxirane, 3-butyl-2,2-dimethyl- could, in principle, be exploited to introduce a gem-dimethyl group and a butyl-substituted carbon stereocenter, which are features present in some classes of natural products.

Furthermore, synthetic strategies toward oxetane-containing natural products sometimes involve the ring expansion of epoxides. beilstein-journals.org This suggests that substituted oxiranes could serve as precursors to other heterocyclic systems found in nature. The potential for Oxirane, 3-butyl-2,2-dimethyl- to act as a synthon is based on the well-established reactivity of epoxides in these fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Precursor to Biologically Active Molecules and Pharmaceutical Intermediates

The epoxide functional group is a common feature in the synthesis of pharmaceuticals and other biologically active molecules due to its high reactivity, which allows it to serve as an intermediate for creating more complex structures. smolecule.comontosight.ai Epoxides like Oxirane, 3-butyl-2,2-dimethyl-, are investigated for their potential use in medicinal chemistry as building blocks for drug development. smolecule.comsmolecule.com The reactivity of the epoxide ring enables its use as an intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai

The ring-opening of epoxides with various nucleophiles can lead to the formation of β-functionalized alcohols, which are common structural motifs in many biologically active compounds. For example, the reaction of epoxides with amines is a standard method for producing amino alcohols, a key component in many drug classes. While specific applications for Oxirane, 3-butyl-2,2-dimethyl- are not widely published, related oxirane derivatives have shown biological relevance. For instance, Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl], has been identified as having anti-inflammatory, analgesic, and antipyretic properties. uniag.sk Another related compound, 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid, serves as an intermediate in the synthesis of 2,3-dimethyl-pentanal, which is a precursor to a commercial fragrance ingredient. google.com

The general utility of substituted epoxides as pharmaceutical intermediates is well-established. They are used in the synthesis of various drugs, including certain azole antifungals where an epoxyethane derivative is a key precursor. google.comgoogle.com The potential for Oxirane, 3-butyl-2,2-dimethyl- in this area lies in its ability to introduce a specific lipophilic side chain and a gem-dimethyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

Role in the Development of Novel Functional Materials (e.g., Polymers, Resins, Coatings)

Epoxides are fundamental monomers in the production of epoxy resins, which are widely utilized in high-performance adhesives, coatings, and composite materials due to their excellent mechanical properties, chemical resistance, and low shrinkage during cure. ontosight.aipageplace.denih.gov Similar to other epoxides, Oxirane, 3-butyl-2,2-dimethyl- has potential applications in polymer production. smolecule.com The polymerization of oxiranes, typically initiated by acids, bases, or organometallic compounds, proceeds via ring-opening polymerization. google.com This process relieves the strain of the three-membered ring, driving the formation of long polyether chains.

The substitution on the oxirane ring significantly influences the properties of the resulting polymer. The butyl and dimethyl groups on Oxirane, 3-butyl-2,2-dimethyl- would be expected to impart specific characteristics to a polymer backbone. The presence of these alkyl groups would likely increase the hydrophobicity and flexibility of the resulting polymer compared to polymers made from less substituted epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide.

The development of novel epoxy resins often involves the use of specialized epoxide monomers to achieve desired properties. pageplace.degoogle.com The incorporation of a monomer like Oxirane, 3-butyl-2,2-dimethyl- could be explored to create epoxy resins with tailored thermal stability, solubility in organic solvents, and modified mechanical strength.

| Substituent Group | Expected Influence on Polymer Property | Rationale |

|---|---|---|

| n-Butyl Group | Increased flexibility, lower glass transition temperature (Tg) | Acts as an internal plasticizer, increasing chain mobility. |

| gem-Dimethyl Group | Increased steric hindrance, potentially affecting polymerization rate and polymer crystallinity | The bulky groups can restrict bond rotation and chain packing. |

Design and Synthesis of Derivatives for Specific Research Purposes

The inherent reactivity of the epoxide ring makes Oxirane, 3-butyl-2,2-dimethyl- a useful starting material for the synthesis of a variety of derivatives for specific research applications. The primary reaction pathway is the nucleophilic ring-opening, which can be catalyzed by either acid or base. smolecule.com

Under acidic conditions, nucleophilic attack typically occurs at the more substituted carbon atom, while basic conditions favor attack at the less sterically hindered carbon. This regioselectivity allows for the controlled synthesis of different isomers. For example, hydrolysis under acidic conditions would yield 3-butyl-2,2-dimethyloctane-1,2-diol. smolecule.com

A range of derivatives can be accessed through this chemistry:

Hydroxy Ethers: Reaction with alcohols under acidic conditions can produce hydroxy ethers. smolecule.com

Amino Alcohols: Reaction with amines yields amino alcohols, which can be valuable as ligands or in further synthetic transformations.

Fluorinated Derivatives: A related epoxide, 2,3-Epoxy-2-methylpentane, has been used as a precursor for fluorinated alcohols, which have applications in materials science and agrochemicals due to their unique properties. smolecule.com This suggests a potential route for creating fluorinated derivatives from Oxirane, 3-butyl-2,2-dimethyl-.

Carboxylated Derivatives: The existence of compounds like methyl 3-butyl-2,3-dimethyloxirane-2-carboxylate demonstrates that the oxirane ring can be further functionalized with ester groups, providing another handle for chemical modification. sigmaaldrich.com

| Reactant/Reagent | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| H₂O / H⁺ | Acid-catalyzed hydrolysis | Diol | Intermediate, monomer |

| R-OH / H⁺ | Acid-catalyzed alcoholysis | β-Hydroxy ether | Solvent, intermediate |

| R-NH₂ | Aminolysis | β-Amino alcohol | Ligand, pharmaceutical precursor |

| LiAlH₄ | Reduction | Alcohol | Intermediate |

The design and synthesis of such derivatives are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new materials with tailored properties.

Degradation Pathways and Environmental Fate of Oxirane, 3 Butyl 2,2 Dimethyl Academic Perspective

Chemical Degradation Mechanisms Under Controlled Laboratory Conditions

The environmental persistence and transformation of Oxirane, 3-butyl-2,2-dimethyl-, a substituted epoxide, are significantly influenced by its chemical degradation pathways. Laboratory studies focusing on analogous compounds provide a framework for understanding its reactivity under various controlled conditions. The inherent strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, a process that can be catalyzed by both acids and bases. libretexts.orglibretexts.org

Hydrolytic Stability and Cleavage Pathways of the Oxirane Ring

The hydrolysis of epoxides, leading to the formation of 1,2-diols (vicinal glycols), is a primary degradation pathway in aqueous environments. libretexts.org The stability of the oxirane ring is highly dependent on the pH of the surrounding medium. The cleavage of the C-O bonds of the epoxide can occur through different mechanisms, influenced by the substitution pattern of the oxirane ring.

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack by water. libretexts.org For an unsymmetrically substituted epoxide like Oxirane, 3-butyl-2,2-dimethyl-, which has a tertiary and a secondary carbon atom forming the ring, the attack of the nucleophile is expected to occur at the more substituted carbon (the tertiary carbon) due to the development of a partial positive charge that is better stabilized by the alkyl groups. This pathway has characteristics of an SN1-like reaction. libretexts.org

In neutral or basic media, the ring-opening occurs via a direct SN2-like attack of a nucleophile, such as a hydroxide (B78521) ion, on the less sterically hindered carbon atom of the oxirane ring. libretexts.orgopenstax.org For Oxirane, 3-butyl-2,2-dimethyl-, this would be the secondary carbon. While ethers are generally poor leaving groups, the significant ring strain of the epoxide facilitates this reaction. libretexts.org

Table 1: General Hydrolytic Cleavage Pathways of Oxirane, 3-butyl-2,2-dimethyl-

| Condition | Proposed Mechanism | Site of Nucleophilic Attack | Primary Product |

| Acidic (H⁺/H₂O) | SN1-like | Tertiary Carbon | 3-Butyl-2-methyl-1,2-propanediol |

| Neutral (H₂O) | SN2-like | Secondary Carbon | 1-Butyl-2,2-dimethyl-1,2-ethanediol |

| Basic (OH⁻) | SN2 | Secondary Carbon | 1-Butyl-2,2-dimethyl-1,2-ethanediol |

| Note: The product names are based on predicted regioselectivity and have not been experimentally confirmed for this specific compound. |

Decomposition Under Various pH Conditions

The rate of hydrolysis of epoxides is markedly influenced by pH. A pH-rate profile for the structurally related compound isobutylene (B52900) oxide (2,2-dimethyloxirane) shows that the hydrolysis is slowest in the neutral pH range and is catalyzed by both acid and base. scribd.com It can be inferred that Oxirane, 3-butyl-2,2-dimethyl- would exhibit similar behavior.

Acidic Conditions (pH < 7): The rate of hydrolysis increases significantly as the pH decreases due to acid catalysis. The protonation of the epoxide oxygen makes the ring much more reactive towards nucleophilic attack by water. libretexts.orgumich.edu

Neutral Conditions (pH ≈ 7): The uncatalyzed hydrolysis by water is generally slow. scribd.comresearchgate.net

Basic Conditions (pH > 7): The rate of hydrolysis increases with increasing pH due to the higher concentration of the more nucleophilic hydroxide ion compared to water. libretexts.orgopenstax.org

Studies on other epoxides have shown that the half-life can vary from days to years depending on the pH and temperature. canada.caepa.gov For instance, the half-life of epichlorohydrin (B41342) in neutral solution at room temperature is approximately 148 hours, which decreases to 79 hours in acidic and 62 hours in alkaline solutions. canada.ca It is expected that the butyl and dimethyl substituents on Oxirane, 3-butyl-2,2-dimethyl- would influence its specific hydrolysis rates.

Atmospheric Oxidation Studies of Oxirane, 3-butyl-2,2-dimethyl-

Once in the atmosphere, volatile organic compounds like Oxirane, 3-butyl-2,2-dimethyl- are subject to various oxidative degradation processes, primarily initiated by photochemically generated radicals.

Reaction with Hydroxyl Radicals (OH) and Other Atmospheric Oxidants

The primary daytime loss process for most organic compounds in the troposphere is their reaction with the hydroxyl radical (OH). copernicus.org For epoxides, this reaction proceeds mainly through hydrogen abstraction from the C-H bonds of the alkyl substituents or the oxirane ring itself. The presence of a butyl group and two methyl groups provides multiple sites for H-atom abstraction. It is anticipated that the reaction rate constant for Oxirane, 3-butyl-2,2-dimethyl- with OH radicals would be relatively high due to the presence of numerous secondary and tertiary C-H bonds, making its atmospheric lifetime relatively short. Studies on a series of epoxy compounds have shown that the reactivity towards OH radicals increases with the size of the alkyl substituents. copernicus.org

The formation of 2,2-dimethyloxirane (B32121) in the atmosphere has been linked to the oxidation of the tert-butyl radical. acs.orgcore.ac.ukresearchgate.net This process involves the formation of a tert-butyl peroxy adduct which can isomerize and subsequently dissociate to form 2,2-dimethyloxirane and an OH radical. acs.orgcore.ac.uk

Ozonolysis and Formation of Secondary Organic Aerosols

While direct ozonolysis of the saturated oxirane ring is not a significant atmospheric degradation pathway, the precursor alkene from which Oxirane, 3-butyl-2,2-dimethyl- might be formed, such as a branched C8 alkene, would be susceptible to ozonolysis. Ozonolysis of alkenes cleaves the carbon-carbon double bond and forms carbonyl compounds and Criegee intermediates. msu.edumasterorganicchemistry.com

The atmospheric oxidation of Oxirane, 3-butyl-2,2-dimethyl- by OH radicals will lead to the formation of a variety of oxygenated products. These products, being larger and less volatile than the parent compound, can contribute to the formation of secondary organic aerosol (SOA). copernicus.orgnih.gov SOA is formed when low-volatility products of atmospheric oxidation partition from the gas phase to the particle phase. nih.gov The SOA yield from the photooxidation of alkanes has been shown to depend on the structure of the parent hydrocarbon, with cyclic and branched structures often leading to higher yields. copernicus.org Although specific SOA yield data for Oxirane, 3-butyl-2,2-dimethyl- is not available, its molecular structure suggests a potential to contribute to SOA formation upon atmospheric oxidation.

Table 2: Summary of Inferred Atmospheric Degradation Pathways for Oxirane, 3-butyl-2,2-dimethyl-

| Pathway | Reactant | Primary Products (Inferred) | Significance |

| Photooxidation | OH radical | Carbonyls, hydroxy-substituted compounds | Major daytime degradation route |

| Ozonolysis | O₃ | Not a direct significant pathway for the epoxide | Precursor alkene is reactive |

| SOA Formation | Oxidation Products | Low-volatility oxygenated compounds | Potential contributor to atmospheric particulate matter |

| Note: The listed products and significance are inferred from studies on structurally similar compounds. |

Biochemical Degradation Research of Oxirane, 3-butyl-2,2-dimethyl-

The biodegradation of epoxides is a crucial process for their removal from the environment and for the detoxification of these potentially harmful compounds in living organisms. excli.deunl.pt

The primary enzymes responsible for the initial step in the biodegradation of epoxides are epoxide hydrolases (EHs). nih.gov These enzymes catalyze the hydrolysis of the epoxide ring to the corresponding 1,2-diol, a reaction that does not require any cofactors. nih.gov Epoxide hydrolases are found in a wide range of organisms, from bacteria and fungi to mammals. unl.ptnih.gov

Microbial EHs are known for their broad substrate specificity, being able to hydrolyze a variety of aliphatic and aromatic epoxides. nih.govscispace.com This suggests that Oxirane, 3-butyl-2,2-dimethyl-, as a long-chain alkyl-substituted epoxide, would likely be a substrate for microbial degradation. The enzymatic hydrolysis proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the opening of the strained ring. excli.de The resulting diol is generally more water-soluble and less toxic than the parent epoxide and can be further metabolized by the organism. unl.pt For instance, some bacteria can utilize the resulting diols as a carbon and energy source. mdpi.com

Table 3: Key Enzymes in the Biochemical Degradation of Epoxides

| Enzyme Family | Action on Epoxides | General Substrate Scope | Relevance to Oxirane, 3-butyl-2,2-dimethyl- |

| Epoxide Hydrolases (EHs) | Catalyze the hydrolysis of the oxirane ring to form a 1,2-diol. | Broad, including aliphatic and aromatic epoxides. | High likelihood of being a substrate for microbial EHs. |

| Monooxygenases | Can form epoxides from corresponding alkenes. | Alkenes of various structures. | Relevant for the formation of the epoxide in biological systems from an alkene precursor. |

| Note: Specific studies on the enzymatic degradation of Oxirane, 3-butyl-2,2-dimethyl- are not available; the relevance is inferred from the known broad substrate specificity of these enzymes. |

Enzymatic Transformations of Oxirane Rings by Epoxide Hydrolases and Other Biocatalysts

Epoxide hydrolases (EHs) are ubiquitous enzymes that play a critical role in the detoxification of electrophilic epoxides by catalyzing their hydrolysis to the corresponding, and generally less reactive, vicinal diols. However, the activity of these enzymes is highly dependent on the substitution pattern of the oxirane ring.

Research into the structure-activity relationship of EHs has consistently shown that steric hindrance is a major determining factor for substrate binding and turnover. nih.govnih.gov Mono-substituted and 1,1-disubstituted oxiranes are often excellent substrates for various EHs. nih.gov In contrast, increased substitution on the oxirane ring dramatically decreases the rate of enzymatic hydrolysis. Specifically, tri-substituted epoxides, such as Oxirane, 3-butyl-2,2-dimethyl-, are recognized as being particularly poor substrates for, or even inhibitors of, common mammalian microsomal and hepatic epoxide hydrolases. nih.govnih.gov The bulky butyl and dimethyl groups sterically hinder the approach of the enzyme's nucleophilic residue (typically an aspartate) to the electrophilic carbon atoms of the epoxide ring, rendering the molecule recalcitrant to direct hydrolysis by many standard EHs. nih.gov

While most common EHs are ineffective, some specialized hydrolases have demonstrated an ability to process certain tri-substituted epoxides. For instance, the limonene-1,2-epoxide (B132270) hydrolase from the bacterium Rhodococcus erythropolis possesses a novel active site structure, distinct from the canonical α/β hydrolase fold, which allows it to hydrolyze some tri-substituted substrates. nih.gov Similarly, certain soluble epoxide hydrolases (sEHs) have been shown to hydrate (B1144303) some acyclic tri-substituted terpenoid epoxides, albeit with low turnover rates. nih.gov The challenge of finding EHs active on bulky substrates is a significant area of research in biocatalysis, with protein engineering efforts focused on modifying enzyme active sites to reduce steric hindrance and improve catalytic efficiency. pnas.orgfrontiersin.orgresearchgate.net

| Substitution Pattern | Example Compound(s) | General Substrate Suitability | Primary Reason | Reference(s) |

|---|---|---|---|---|

| Mono-substituted | Styrene (B11656) oxide | Good | Accessible epoxide ring for enzymatic attack. | nih.govnih.gov |

| cis-1,2-Di-substituted | cis-Stilbene oxide | Good | Accessible epoxide ring. | nih.gov |

| 1,1-Di-substituted | 1,1-Diphenylpropene oxide | Good | Accessible epoxide ring. | nih.gov |

| trans-1,2-Di-substituted | trans-Stilbene oxide | Poor / Inactive | Steric hindrance prevents access to the active site. | nih.gov |

| Tri-substituted | 1-Methylcyclohexene oxide, Oxirane, 3-butyl-2,2-dimethyl- | Very Poor / Virtually Inactive | Significant steric hindrance from multiple substituents. | nih.govrsc.org |

| Tetra-substituted | Not specified | Inactive | Extreme steric hindrance. | nih.gov |

Microbial Degradation Pathways and Biotransformation Studies

Given the likely resistance of Oxirane, 3-butyl-2,2-dimethyl- to direct enzymatic hydrolysis, its environmental degradation is more plausibly initiated by microbial action, particularly through oxidative pathways.